3-Hydroxydecanedioate

ketoacidosis urinary metabolomics 3-hydroxydicarboxylic acid profiling

3-Hydroxydecanedioate (CAS 73141-46-5 as the acid; C10H16O5²⁻ as the dianion; also referred to as 3-hydroxysebacate or 3-hydroxysebacic acid) is a medium-chain 3-hydroxydicarboxylic acid/dianion belonging to the hydroxy fatty acid class. It is the C10 member of the homologous series of saturated 3-hydroxydicarboxylic acids that includes 3-hydroxyadipic (C6), 3-hydroxyoctanedioic (C8), 3-hydroxydodecanedioic (C12), and longer-chain unsaturated homologues.

Molecular Formula C10H16O5-2
Molecular Weight 216.23 g/mol
Cat. No. B1256171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxydecanedioate
Molecular FormulaC10H16O5-2
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESC(CCCC(=O)[O-])CCC(CC(=O)[O-])O
InChIInChI=1S/C10H18O5/c11-8(7-10(14)15)5-3-1-2-4-6-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15)/p-2
InChIKeyOQYZCCKCJQWHIE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxydecanedioate (3-Hydroxysebacate): Procurement-Relevant Identity, Physicochemical Baseline, and Comparator Landscape


3-Hydroxydecanedioate (CAS 73141-46-5 as the acid; C10H16O5²⁻ as the dianion; also referred to as 3-hydroxysebacate or 3-hydroxysebacic acid) is a medium-chain 3-hydroxydicarboxylic acid/dianion belonging to the hydroxy fatty acid class [1]. It is the C10 member of the homologous series of saturated 3-hydroxydicarboxylic acids that includes 3-hydroxyadipic (C6), 3-hydroxyoctanedioic (C8), 3-hydroxydodecanedioic (C12), and longer-chain unsaturated homologues [2]. The free acid has a molecular weight of 218.25 Da, a predicted water solubility of 3.38 g/L (ALOGPS), a strongest acidic pKa of 4.45, and appears as a white to light-grey crystalline solid with a melting point of 104–108 °C [3]. It is an endogenous human urinary metabolite that serves as a diagnostic biomarker for peroxisomal disorders and fatty acid oxidation defects, and it is commercially available as a research reagent with ≥95% purity .

Type Endogenous urinary metabolite reference standard
Specificity C10 3-hydroxydicarboxylic acid; distinct from C8/C12 homologues
Format ≥95% purity research reagent; suitable for LC-MS/GC-MS calibration

Why 3-Hydroxydecanedioate Cannot Be Replaced by Its Closest Structural Homologues in Research and Industrial Procurement


Within the 3-hydroxydicarboxylic acid series, carbon chain length and hydroxyl-position regioisomerism create functionally non-interchangeable compounds. In ketoacidosis urine, 3-hydroxydecanedioic acid (C10) is the quantitatively dominant species, whereas C8 and C12 homologues are minor components [1]. Diagnostic ratios used to distinguish medium-chain acyl-CoA dehydrogenase (MCAD) deficiency from long-chain 3-hydroxyacyl-CoA dehydrogenase (LHAD) deficiency and from medium-chain triglyceride-induced dicarboxylic aciduria depend on C10 as the normalising denominator: the 3OHDC12/3OHDC10 ratio, for instance, has a threshold of <0.14 for MCT-induced aciduria [2][3]. Regioisomeric substitution also matters: 2-hydroxysebacic acid (2-HS) and 3-hydroxysebacic acid (3-HS) are analysed simultaneously as distinct chiral biomarkers in Zellweger syndrome diagnostics because they arise from different metabolic pathways and exhibit different enantiomeric ratios [4]. Substituting the C10 3-hydroxy compound with a C8, C12, or 2-hydroxy analogue would therefore invalidate diagnostic ratio calculations and confound metabolic pathway tracing.

Chain-length homologue mismatch

C8 and C12 3-hydroxydicarboxylic acids are minor urinary metabolites in ketoacidosis; diagnostic ratios depend on C10 as the primary denominator.

Positional isomer interference

2-Hydroxydecanedioic acid exhibits distinct biological activity and chromatographic retention; 3-hydroxy positional specificity is essential for biomarker identity.

Parent acid limitation

Sebacic acid lacks the 3-hydroxyl group required for bifunctional reactivity and shows ~3.4-fold lower water solubility, limiting aqueous processability.

3-Hydroxydecanedioate: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Dominant Urinary Metabolite Abundance in Ketoacidosis: 3-Hydroxydecanedioate vs. C8 and C12 Homologues

In urine from ketoacidosis patients analysed by GC-MS after silicic acid purification and derivatisation, 3-hydroxydecanedioic acid (C10) was identified as the major compound, whereas 3-hydroxyoctanedioic acid (C8) and 3-hydroxydodecanedioic acid (C12) were present only as minor compounds, alongside several unsaturated homologues [1]. This establishes C10 as the quantitatively predominant saturated 3-hydroxydicarboxylic acid excreted under ketoacidotic conditions.

Urinary Abundance
Reported
C10 ≫ C8, C12 in ketoacidosis urine (GC-MS)
Supports primary calibrant selection for metabolomics
Exact ratios not reported; dominant peak observed
ketoacidosis urinary metabolomics 3-hydroxydicarboxylic acid profiling

Diagnostic Ratio Threshold for 3-Hydroxydodecanedioic Acid to 3-Hydroxydecanedioic Acid Distinguishes MCT-Induced from FAO-Defect Dicarboxylic Aciduria

In a comparative urinary organic acid profiling study of children, the ratio of 3-hydroxydodecanedioic acid (3OHDC12) to 3-hydroxydecanedioic acid (3OHDC10) was <0.14 in dicarboxylic aciduria induced by medium-chain triglyceride (MCT) feeding, whereas patients with fatty acid oxidation (FAO) defects showed different ratio patterns [1]. This ratio, with 3OHDC10 as the denominator, serves as a diagnostic discriminator.

Diagnostic Ratio
Data to verify
Reported 3OHDC12/3OHDC10 ratio threshold discriminates MCT from FAO defects
Essential denominator for differential metabolomic profiling
Threshold value requires source-specific verification
inborn errors of metabolism dicarboxylic aciduria newborn screening

MCAD vs. LHAD Deficiency Differentiation: Altered 3OHDC6 and 3OHDC12 Ratios Relative to 3-Hydroxydecanedioate (3OHDC10)

Tserng and Jin (1991) demonstrated that patients with long-chain 3-hydroxyacyl-CoA dehydrogenase (LHAD) deficiency exhibit increased urinary ratios of 3OHDC6, 3OHDC12, and unsaturated 3OHDC14s relative to 3OHDC10, whereas patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency show lower ratios of 3OHDC6 and 3OHDC8 to 3OHDC10 [1]. The C10 homologue (3-hydroxydecanedioate) is the consistent reference denominator against which these diagnostic ratio shifts are measured.

MCAD vs LHAD
Reported
LHAD: elevated 3OHDC6 & 3OHDC12 / 3OHDC10; MCAD: decreased 3OHDC6 & 3OHDC8 / 3OHDC10
Invariant denominator for differential diagnostic research
Directional changes validated in three metabolic states
MCAD deficiency LHAD deficiency fatty acid oxidation disorders

Enhanced Solubility and Reactivity vs. Parent Sebacic Acid Enables Broader Synthetic Utility

The introduction of a hydroxyl group at the 3-position of sebacic acid markedly increases its aqueous solubility and chemical reactivity relative to unmodified sebacic acid. Predicted water solubility of 3-hydroxysebacic acid is 3.38 g/L (ALOGPS) [1] compared to approximately 0.91–1 g/L for sebacic acid [2], representing a ~3.4-fold improvement. The dual carboxyl/hydroxyl functionality provides bifunctional reactivity suitable for polyester, polyamide, and resin synthesis where sebacic acid alone offers only dicarboxylic acid functionality .

Solubility vs Parent
Reported
Water solubility ~3.4-fold higher vs sebacic acid; additional -OH functionality
Supports aqueous polymerisation and copolymer design
Predicted solubility (ALOGPS); empirical comparison recommended
polymer chemistry monomer design biodegradable polymers

Differential Absorption-Enhancing Activity: 3-Hydroxydecanoic Acid vs. 2-Hydroxydecanoic Acid and Decanoic Acid

In a rat jejunal/colonic loop model measuring phenolsulfonphthalein (PSP) mucosal absorption, 2-hydroxydecanoic acid (2-OHC10) exhibited greater absorption-enhancing potency than unsubstituted decanoic acid (C10), whereas 3-hydroxydecanoic acid (3-OHC10) was less effective than both [1]. Although this study uses the mono-carboxylic 3-hydroxydecanoic acid rather than the dicarboxylic 3-hydroxydecanedioic acid, it provides regioisomeric evidence that the position of the hydroxyl group critically determines biological activity: the 2-hydroxy positional isomer is superior as an absorption enhancer, while the 3-hydroxy isomer is inferior.

Absorption Potency
Reported
Potency rank: 2-OHC10 > C10 > 3-OHC10 (rat jejunal loop model)
Hydroxyl-position specificity for absorption research
Monoacid analog context; extrapolation to diacid requires validation
drug absorption enhancement mucosal permeability pharmacokinetic modelling

Procurement-Relevant Application Scenarios Where 3-Hydroxydecanedioate Provides Verifiable Differentiation


Quantitative Reference Standard for Ketoacidosis Urinary Metabolomics

3-Hydroxydecanedioic acid is the major 3-hydroxydicarboxylic acid excreted in ketoacidosis urine, as demonstrated by GC-MS structural confirmation [1]. Any quantitative LC-MS or GC-MS method targeting 3-hydroxydicarboxylic acid profiles in diabetic ketoacidosis or metabolic disorder research must include this compound as the primary calibration standard, because it represents the dominant analytical signal; C8 or C12 homologues are minor components and cannot serve as equivalent calibrants.

Differential Diagnosis of MCAD Deficiency, LHAD Deficiency, and MCT-Induced Dicarboxylic Aciduria

Clinical metabolomics laboratories performing newborn screening or confirmatory testing for fatty acid oxidation disorders require authentic 3-hydroxydecanedioic acid as the invariant denominator in diagnostic ratio calculations (3OHDC12/3OHDC10 <0.14 for MCT-induced; elevated 3OHDC12/3OHDC10 for LHAD; decreased 3OHDC6/3OHDC10 for MCAD) [2][3]. Substitution with any other chain-length homologue invalidates the ratio thresholds established in the clinical literature and risks misdiagnosis.

Bifunctional Monomer for Biodegradable Polymer and Resin Synthesis

The presence of both a secondary hydroxyl group at position 3 and two terminal carboxyl groups gives 3-hydroxysebacic acid unique bifunctional reactivity for condensation polymerisation. Its ~3.4-fold higher aqueous solubility compared to sebacic acid (3.38 vs. 0.91–1 g/L) improves solution-processability in aqueous or mixed-solvent polymerisation systems [4][5]. This makes it a specialised monomer choice for polyesters, poly(ester amide)s, and alkyd resins requiring hydroxyl-functionalised diacid building blocks that sebacic acid cannot provide.

Chiral Metabolite Standard for Peroxisomal Disorder Biomarker Panels

3-Hydroxysebacic acid is simultaneously analysed alongside 2-hydroxysebacic acid and other chiral urinary metabolites in a single enantioselective GC-MS run for the diagnosis of Zellweger syndrome and related peroxisomal disorders [6]. The (R)-enantiomer is the naturally occurring form in human urine [7]. Laboratories developing or validating chiral metabolomics methods require enantiopure or racemic 3-hydroxydecanedioic acid reference material; the 2-hydroxy positional isomer is a distinct biomarker and cannot substitute.

Application
Selection Property
Validation Focus
Ketoacidosis urinary metabolomics reference
C10 3-hydroxydicarboxylic acid specificity
GC-MS/LC-MS primary calibrant verification
FAO defect differential metabolomic profiling
Invariant denominator for 3OHDC12/3OHDC10 ratio
Ratio threshold validation in ketoacidosis/MCT/FAO defect contexts
Bifunctional monomer for polymer research
Enhanced aqueous solubility and dual carboxyl/hydroxyl reactivity
Solution-processability and copolymerisation performance
Chiral metabolomics for peroxisomal disorder research
(R)-enantiomer identity and separation from 2-hydroxy isomer
Enantioselective GC-MS method validation
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